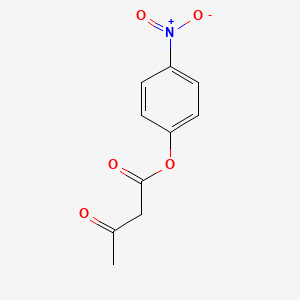
Methyl 2-ethenylhept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethenylhept-6-enoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from the reaction of methanol and 2-ethenylhept-6-enoic acid. This compound is characterized by its unique structure, which includes both an ester functional group and a vinyl group, making it a versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-ethenylhept-6-enoate can be synthesized through the esterification of 2-ethenylhept-6-enoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the process and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-ethenylhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted esters and alcohols
Aplicaciones Científicas De Investigación
Methyl 2-ethenylhept-6-enoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-ethenylhept-6-enoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the vinyl group is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Methyl 2-ethenylhept-6-enoate can be compared with other esters and vinyl compounds, such as:
Methyl acrylate: Similar in having a vinyl group but lacks the extended carbon chain.
Ethyl 2-ethenylhept-6-enoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-ethylhexanoate: Similar ester structure but with an ethyl group on the carbon chain instead of a vinyl group.
The uniqueness of this compound lies in its combination of an ester and a vinyl group, which provides versatility in various chemical reactions and applications.
Propiedades
Número CAS |
38267-20-8 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
methyl 2-ethenylhept-6-enoate |
InChI |
InChI=1S/C10H16O2/c1-4-6-7-8-9(5-2)10(11)12-3/h4-5,9H,1-2,6-8H2,3H3 |
Clave InChI |
DYSRALVKTJQLGO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCCC=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


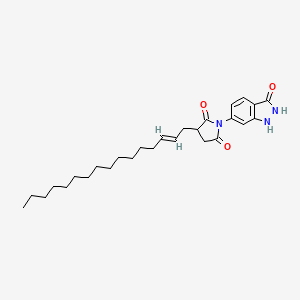

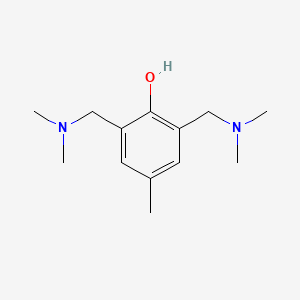
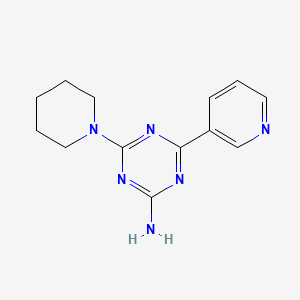

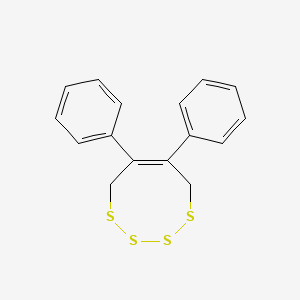
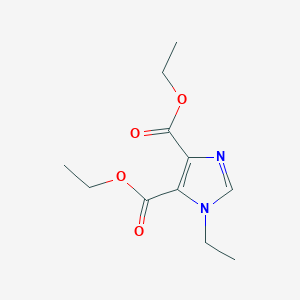
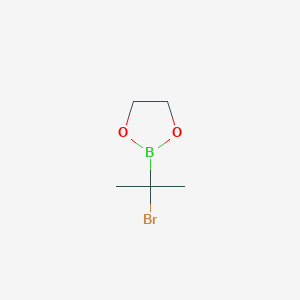
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
